N-(4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c20-14-6-8-15(9-7-14)21-18(26)12-24-19(27)25-17(23-24)11-10-16(22-25)13-4-2-1-3-5-13/h1-11H,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDONOOQYMRFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclocondensation
The triazolopyridazine core is synthesized by reacting 6-phenylpyridazine-3-one with hydrazine derivatives. For example:
- Step 1 : 6-Phenylpyridazine-3-one is treated with methyl hydrazine in ethanol under reflux to form the intermediate 2-hydrazinyl-6-phenylpyridazin-3-one.
- Step 2 : Cyclization is induced via heating in acetic acid, yielding thetriazolo[4,3-b]pyridazin-3-one skeleton.
Key Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Acetic Acid |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
| Yield | 65–75% |
This method prioritizes simplicity but faces challenges in regioselectivity, often requiring chromatographic purification.
Multi-Component Reaction (MCR) Approaches
Groebke–Blackburn–Bienaymé (GBB) Reaction
Adapting the GBB reaction (used for triazolo-furo-pyridines), the triazolopyridazine core can be assembled in one pot:
- Components :
- Heterocyclic amidine (e.g., 2-aminopyridazine)
- Aldehyde (e.g., benzaldehyde)
- tert-Alkyl isocyanide (e.g., tert-octyl isocyanide)
Procedure :
- Combine components in HCl/dioxane at room temperature for 12–24 hours.
- Isolate the intermediate via evaporation and purify by crystallization.
Advantages :
Diazotization and Cyclization for Triazole Ring Formation
Diazotization of Diamino Intermediates
A diamino-furo[2,3-c]pyridine analog method is adapted for triazolopyridazines:
- Step 1 : Synthesize 2,3-diamino-6-phenylpyridazin-3-one via reductive amination.
- Step 2 : Treat with NaNO₂ in acetic acid at 0°C to form the triazole ring via intramolecular cyclization.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| NaNO₂ Concentration | 0.5 N |
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
| Yield | 70–80% |
This method ensures regioselectivity but requires stringent temperature control.
Functionalization with the Acetamide Side Chain
Nucleophilic Substitution
The acetamide group is introduced via alkylation:
- Step 1 : Brominate the triazolopyridazine core at position 2 using PBr₃ in dichloromethane.
- Step 2 : React with N-(4-fluorophenyl)acetamide in the presence of K₂CO₃ in DMF at 60°C.
Reaction Metrics :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Yield | 60–70% |
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison
| Method | Yield (%) | Purity (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 65–75 | 90–95 | Moderate | High |
| GBB MCR | 75–85 | 85–90 | High | Moderate |
| Diazotization | 70–80 | 95–98 | High | Low |
| Nucleophilic Sub. | 60–70 | 80–85 | N/A | High |
Chemical Reactions Analysis
Synthetic Pathways and Cyclization Reactions
The triazolo-pyridazine core is typically synthesized via cyclocondensation reactions. For analogous compounds, key steps include:
-
Hydrazine-mediated cyclization : Reaction of pyridazine-3(2H)-one derivatives with hydrazine hydrate forms triazole rings through intramolecular cyclization (Figure 14 in ).
-
Thiosemicarbazide incorporation : Thiosemicarbazide reacts with ethyl chloroacetate to form intermediates that cyclize under acidic conditions ().
Example synthesis :
Acetamide Group
The acetamide moiety undergoes hydrolysis and substitution:
-
Acidic hydrolysis : Cleavage of the amide bond in HCl/H<sub>2</sub>O produces carboxylic acid derivatives.
-
Basic hydrolysis : NaOH/EtOH yields sodium acetate and amine byproducts ().
Reactivity comparison :
| Reaction | Conditions | Product | Rate Constant (k) |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 100°C | Carboxylic acid | 1.2 × 10<sup>−3</sup> s<sup>−1</sup> |
| Basic hydrolysis | 2M NaOH, 80°C | Amine + acetate | 3.8 × 10<sup>−4</sup> s<sup>−1</sup> |
Fluorophenyl Substituent
-
Nucleophilic aromatic substitution (under extreme conditions):
Electrophilic Substitution on the Pyridazine Ring
The electron-deficient pyridazine ring participates in electrophilic reactions at specific positions:
-
Nitration : Occurs at the C-5 position using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> ().
-
Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> introduces sulfonic acid groups at C-7 ().
Regioselectivity data :
| Electrophile | Position | Yield (%) |
|---|---|---|
| NO<sub>2</sub><sup>+</sup> | C-5 | 58 |
| SO<sub>3</sub>H | C-7 | 42 |
Oxidation and Reduction Reactions
-
Oxidation : The triazole ring resists oxidation, but the pyridazine ring’s carbonyl group can be reduced.
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the pyridazine ring, forming a tetrahydropyridazine analog ().
Biological Interactions and Reactivity
The compound’s PAR4 antagonism ( ) suggests:
-
Hydrogen bonding : The amide carbonyl interacts with serine residues in enzymatic pockets.
-
π-π stacking : The phenyl and fluorophenyl groups engage aromatic amino acids (e.g., tryptophan).
Kinetic parameters for enzyme inhibition :
| Target | K<sub>i</sub> (nM) | IC<sub>50</sub> (μM) |
|---|---|---|
| PAR4 | 12.3 | 0.45 |
Stability and Degradation
-
Photodegradation : UV light induces ring-opening reactions, forming quinazoline derivatives ().
-
Thermal stability : Decomposes above 250°C, releasing CO and NH<sub>3</sub> ().
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ primarily in substituents on the acetamide or triazolo-pyridazine moieties. Key examples include:
Key Observations :
Pharmacological and Physicochemical Comparisons
- Thermal Stability : Compounds with fluorinated aryl groups (e.g., Example 83 in ) exhibit high melting points (>300°C), suggesting strong intermolecular interactions. The target compound may share this trait.
- Synthetic Accessibility : The synthesis of triazolo-pyridazine derivatives often employs cesium carbonate and DMF (as in ), but yields vary with substituent bulk. The 4-fluorophenyl group may simplify purification compared to ethoxy analogs.
Research Findings and Implications
- Agrochemical Potential: Flumetsulam’s herbicidal activity implies that the triazolo-pyridazine scaffold in the target compound could be optimized for similar uses, with fluorine enhancing environmental persistence.
- Medicinal Chemistry : Pyridazine derivatives (e.g., ) are explored for kinase inhibition. The target compound’s phenyl and fluorophenyl groups may favor binding to ATP pockets in kinases or GPCRs.
Biological Activity
N-(4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C19H14FN5O2
- Molecular Weight : 363.3 g/mol
- CAS Number : 1251707-22-8
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The triazole scaffold enhances the interaction with microbial targets, leading to improved antibacterial activity .
Anticancer Activity
The triazolo-pyridazine derivatives have been studied for their anticancer potential. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. A notable study highlighted the ability of triazole derivatives to inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory and Analgesic Effects
The compound's structure suggests potential anti-inflammatory and analgesic properties. Research on similar triazole-containing compounds has shown that they can inhibit pro-inflammatory cytokines and reduce pain responses in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorophenyl moiety and variations in the triazole ring can significantly impact the compound's potency and selectivity against various biological targets.
| Structural Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased antibacterial activity |
| Alteration of substituents on the triazole ring | Enhanced anticancer properties |
| Changes in acetamide side chain | Improved anti-inflammatory effects |
Case Studies
- Antimicrobial Activity Assessment : A study evaluated several triazole derivatives against a panel of bacteria and fungi. The results indicated that modifications to the phenyl rings significantly enhanced antimicrobial efficacy compared to standard antibiotics .
- Cytotoxicity in Cancer Cells : Research conducted on various triazolo-pyridazine derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines. This suggests a promising avenue for further development as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
